molecular formula C15H29BO2 B14302566 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane

2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane

Cat. No.: B14302566
M. Wt: 252.20 g/mol
InChI Key: HGHSBXUWMRHTSZ-NTCAYCPXSA-N
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Description

2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis and their ability to form stable complexes with various organic molecules. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane typically involves the reaction of dodec-5-en-5-yl alcohol with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acid derivatives.

    Reduction: It can be reduced to form the corresponding borane.

    Substitution: The dioxaborinane ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: This compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic molecules. This property allows it to interact with specific molecular targets, such as enzymes and receptors, and modulate their activity. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane can be compared with other similar compounds, such as:

    2-(Dodec-5-en-5-yl)-5-propyl-1,2,3,4-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of a dioxaborinane ring.

    [(Dodec-5-en-5-yl)selanyl]benzene: This compound contains a selenium atom instead of a boron atom. The uniqueness of this compound lies in its ability to form stable complexes with various organic molecules, making it a valuable reagent in organic synthesis and a potential therapeutic agent.

Properties

Molecular Formula

C15H29BO2

Molecular Weight

252.20 g/mol

IUPAC Name

2-[(Z)-dodec-5-en-5-yl]-1,3,2-dioxaborinane

InChI

InChI=1S/C15H29BO2/c1-3-5-7-8-9-12-15(11-6-4-2)16-17-13-10-14-18-16/h12H,3-11,13-14H2,1-2H3/b15-12+

InChI Key

HGHSBXUWMRHTSZ-NTCAYCPXSA-N

Isomeric SMILES

B1(OCCCO1)/C(=C/CCCCCC)/CCCC

Canonical SMILES

B1(OCCCO1)C(=CCCCCCC)CCCC

Origin of Product

United States

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